molecular formula C16H23FN2O2 B4049151 N-(tert-butyl)-2-(4-fluorobenzyl)-4-morpholinecarboxamide

N-(tert-butyl)-2-(4-fluorobenzyl)-4-morpholinecarboxamide

Cat. No.: B4049151
M. Wt: 294.36 g/mol
InChI Key: JCVSEPHZEOCMLG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-fluorobenzyl)-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.17435614 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

Compounds with tert-butyl and fluorobenzyl groups have been utilized in the synthesis of polyamides with unique properties. For example, polymers synthesized from bis(ether-carboxylic acid) or bis(ether amine) derivatives, featuring tert-butyl and p-fluorobenzyl functionalities, exhibit remarkable solubility in polar solvents, transparency, flexibility, and thermal stability. These materials, characterized by high glass transition temperatures and excellent thermal degradation resistance, hold potential for advanced applications in materials science, including the production of durable and heat-resistant films (Hsiao et al., 2000).

Catalysis and Asymmetric Synthesis

Tert-butyl and morpholine derivatives play a crucial role in catalysis, especially in asymmetric synthesis. For instance, ligands incorporating tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities. Such ligands are instrumental in synthesizing chiral pharmaceutical ingredients, highlighting their significance in the development of enantiomerically pure compounds (Imamoto et al., 2012).

Advanced Ligand Design for Coordination Chemistry

Research on novel ligands based on tert-butyl and methylphenol derivatives emphasizes the synthesis of sterically hindered compounds for coordination chemistry. These ligands, designed to possess specific structural features for steric hindrance, are crucial for developing metal complexes with unique reactivity and selectivity, potentially useful in catalysis and material science applications (Lazareva & Zelbst, 2021).

Properties

IUPAC Name

N-tert-butyl-2-[(4-fluorophenyl)methyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)18-15(20)19-8-9-21-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSEPHZEOCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCOC(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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